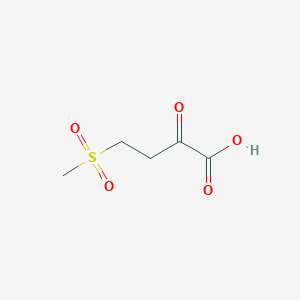
Butanoic acid, 4-(methylsulfonyl)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(methylsulfonyl)-2-oxo- can be achieved through several synthetic routes. One common method involves the oxidation of 4-(methylsulfonyl)butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Another synthetic route involves the reaction of 4-(methylsulfonyl)butanoic acid with a suitable oxidizing agent under controlled conditions. The reaction conditions, including temperature, pH, and reaction time, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of butanoic acid, 4-(methylsulfonyl)-2-oxo- may involve large-scale oxidation processes using industrial-grade oxidizing agents. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure consistent product quality. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-(methylsulfonyl)-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 4-(methylsulfonyl)-2-hydroxybutanoic acid.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Higher oxidation state products.
Reduction: 4-(methylsulfonyl)-2-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 4-(methylsulfonyl)-2-oxo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of butanoic acid, 4-(methylsulfonyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The compound’s oxo group and methylsulfonyl group play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenylsulfonyl)butanoic acid
- 4-(Methylthio)butanoic acid
- 4-(4-Ethylphenoxy)butanoic acid
- 4-(4-Fluorophenoxy)butanoic acid
Uniqueness
Butanoic acid, 4-(methylsulfonyl)-2-oxo- is unique due to the presence of both a methylsulfonyl group and an oxo group on the butanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry.
Properties
CAS No. |
656811-62-0 |
|---|---|
Molecular Formula |
C5H8O5S |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
4-methylsulfonyl-2-oxobutanoic acid |
InChI |
InChI=1S/C5H8O5S/c1-11(9,10)3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8) |
InChI Key |
SJPDBCUMFYDCLK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















